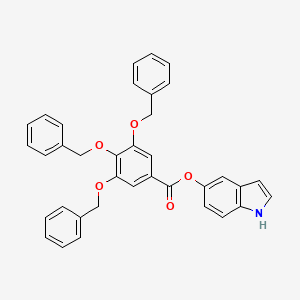

1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3,4,5-tris(benzyloxy)benzoate de 1H-indole est un composé organique complexe qui présente à la fois des motifs indole et benzoate. Ce composé suscite un intérêt considérable dans le domaine de la chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans le développement de médicaments.

Méthodes De Préparation

La synthèse du 3,4,5-tris(benzyloxy)benzoate de 1H-indole implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :

Formation du motif indole : Le cycle indole peut être synthétisé par synthèse d'indole de Fischer, qui implique la réaction de la phénylhydrazine avec un aldéhyde ou une cétone en milieu acide.

Benzylation : Le motif benzoate est introduit par benzylation des groupes hydroxyle du dérivé de l'acide benzoïque. Cette étape utilise souvent le bromure de benzyle en présence d'une base telle que le carbonate de potassium.

Estérification : L'étape finale implique l'estérification du dérivé de l'indole avec l'acide benzoïque benzylé. Cela peut être réalisé à l'aide de réactifs de couplage tels que le DCC (dicyclohexylcarbodiimide) en présence d'un catalyseur tel que le DMAP (4-diméthylaminopyridine).

Analyse Des Réactions Chimiques

Le 3,4,5-tris(benzyloxy)benzoate de 1H-indole peut subir diverses réactions chimiques, notamment :

Oxydation : Le motif indole peut être oxydé à l'aide de réactifs tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés d'oxindole.

Réduction : Des réactions de réduction peuvent être effectuées à l'aide de catalyseurs d'hydrogénation tels que le palladium sur carbone, qui peuvent réduire les doubles liaisons dans le composé.

Substitution : Les groupes benzyle peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile, en utilisant des réactifs tels que l'hydrure de sodium et les halogénoalcanes.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle indole peut donner des dérivés d'oxindole, tandis que la réduction peut conduire à des composés dihydroindole.

Applications de recherche scientifique

Le 3,4,5-tris(benzyloxy)benzoate de 1H-indole a plusieurs applications de recherche scientifique :

Chimie médicinale : Ce composé est étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant diverses maladies telles que le cancer et le diabète.

Études biologiques : Il est utilisé dans des essais biologiques pour étudier ses effets sur les processus cellulaires et son potentiel en tant que molécule biologiquement active.

Recherche chimique : Le composé sert de bloc de construction dans la synthèse de molécules plus complexes, ce qui permet d'explorer de nouvelles réactions et voies chimiques.

Mécanisme d'action

Le mécanisme d'action du 3,4,5-tris(benzyloxy)benzoate de 1H-indole implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibait des enzymes telles que l'α-glucosidase, qui joue un rôle dans le métabolisme des glucides . Le composé se lie au site actif de l'enzyme, empêchant l'accès du substrat et réduisant ainsi l'activité enzymatique. Ce mécanisme est particulièrement pertinent dans le contexte du développement de traitements pour le diabète de type 2.

Applications De Recherche Scientifique

1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting various diseases such as cancer and diabetes.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and its potential as a bioactive molecule.

Chemical Research: The compound serves as a building block in the synthesis of more complex molecules, aiding in the exploration of new chemical reactions and pathways.

Mécanisme D'action

The mechanism of action of 1H-Indol-5-yl 3,4,5-tris(benzyloxy)benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing substrate access and thereby reducing enzyme activity. This mechanism is particularly relevant in the context of developing treatments for type 2 diabetes.

Comparaison Avec Des Composés Similaires

Le 3,4,5-tris(benzyloxy)benzoate de 1H-indole peut être comparé à d'autres dérivés de l'indole tels que :

3-(1H-indol-5-yl)-1,2,4-oxadiazole : Ce composé présente également un motif indole et a été étudié pour ses propriétés anti-inflammatoires et antibactériennes.

Dérivés de la N-benzyl-1H-indol-3-yle : Ces composés sont connus pour leurs activités antimicrobiennes et présentent une structure similaire en raison de la présence du cycle indole et des groupes benzyle.

La particularité du 3,4,5-tris(benzyloxy)benzoate de 1H-indole réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Propriétés

Numéro CAS |

502185-81-1 |

|---|---|

Formule moléculaire |

C36H29NO5 |

Poids moléculaire |

555.6 g/mol |

Nom IUPAC |

1H-indol-5-yl 3,4,5-tris(phenylmethoxy)benzoate |

InChI |

InChI=1S/C36H29NO5/c38-36(42-31-16-17-32-29(20-31)18-19-37-32)30-21-33(39-23-26-10-4-1-5-11-26)35(41-25-28-14-8-3-9-15-28)34(22-30)40-24-27-12-6-2-7-13-27/h1-22,37H,23-25H2 |

Clé InChI |

LUDDLYOQHAEQPR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)COC2=CC(=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)OC5=CC6=C(C=C5)NC=C6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-3-{[(Benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B12595400.png)

![Benzamide, 3-[[(2-amino-3-pyridinyl)oxy]methyl]-N-(cyclopropylmethyl)-](/img/structure/B12595407.png)

![5-Isoquinolinesulfonamide, N-(3-aminopropyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12595427.png)

![Pyrimidine, 2,4-diazido-5-(4-bromophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12595432.png)

![N'-(3-Methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrazolo[1,2-a]pyridazin-1-yl)formohydrazide](/img/structure/B12595441.png)